![molecular formula C17H14N2O3S2 B2460097 2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896361-94-7](/img/structure/B2460097.png)
2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has been synthesized and studied for its antibacterial activity . It is a derivative of N-(thiazol-2-yl)benzenesulfonamides, which are known for their antibacterial properties . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide groups . The specific details of the synthesis process are not available in the search results.Scientific Research Applications
Antimicrobial Activity
2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: and its derivatives have been investigated for their antimicrobial potential. In a study by Mudgil et al., five novel derivatives were synthesized and evaluated against bacterial and fungal strains . Notably, compounds 7c and 7d demonstrated potent antibacterial activity against E. coli, S. aureus, and B. subtilis, while compounds 7a, 7b, and 7e exhibited strong antifungal activity against R. oryzae.
Heterocyclic Chemistry
The thiazole moiety in this compound contributes to its unique properties. Researchers often study heterocyclic compounds due to their diverse biological activities and potential therapeutic applications . This compound falls into this category.
Drug Discovery
Heterocyclic compounds serve as privileged scaffolds in drug discovery. Their structural diversity allows for modification and optimization to create novel pharmaceutical agents . Investigating this compound’s derivatives may lead to new drug candidates.
Medicinal Chemistry
The synthesis and evaluation of novel compounds like This compound contribute to the field of medicinal chemistry. Researchers explore their potential as lead compounds for designing more effective drugs .
Mechanism of Action
The compound exhibits antibacterial activity, and its mechanism of action seems to involve a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Future Directions
properties
IUPAC Name |
2-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-24(21,22)15-10-6-5-9-13(15)16(20)19-17-18-14(11-23-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMTZGCGMCGMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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